

Unveiling the Molecular Architecture of Friulimicin C: A Technical Guide

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Compound of Interest

Compound Name: *Friulimicin C*

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Abstract

Friulimicin C is a member of the friulimicin family of lipopeptide antibiotics, produced by the actinomycete *Actinoplanes friuliensis*. These compounds exhibit potent activity against Gram-positive bacteria by inhibiting cell wall biosynthesis. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **Friulimicin C**, based on the foundational research by Vértesy et al. (2000). Detailed experimental protocols for the isolation and structural elucidation of the friulimicins are presented, alongside a comprehensive summary of the spectroscopic data that defined their molecular architecture. The unique fatty acid moiety that distinguishes **Friulimicin C** from its congeners is highlighted. This document aims to serve as a critical resource for researchers engaged in the study and development of novel lipopeptide antibiotics.

Introduction

The friulimicins are a group of four closely related lipopeptide antibiotics—Friulimicin A, B, C, and D—first isolated from the fermentation broth of *Actinoplanes friuliensis* HAG 010964.^[1] These compounds belong to the broader class of calcium-dependent antibiotics and are structurally related to the amphotericin group of antibiotics. The primary mechanism of action for the friulimicins is the inhibition of peptidoglycan synthesis, a critical pathway for bacterial cell wall formation.^[1] This is achieved through the formation of a complex with bactoprenol phosphate, a lipid carrier essential for the transport of peptidoglycan precursors across the cell

membrane. This guide focuses specifically on the chemical structure and stereochemistry of **Friulimicin C**.

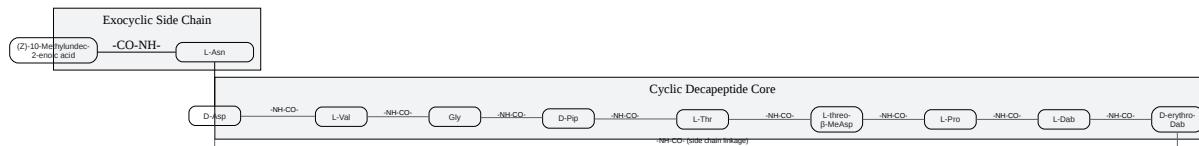
Chemical Structure and Stereochemistry of Friulimicin C

The friulimicins all share an identical decapeptide core, which forms a macrocyclic ring. This peptide ring is linked to an exocyclic L-asparagine residue, which in turn is acylated by a branched-chain fatty acid. The variation in this fatty acid side chain is what differentiates the four **friulimicin** congeners.^[1]

The core peptide of the friulimicins contains several non-proteinogenic and D-amino acids, contributing to its unique three-dimensional structure and biological activity. The amino acid sequence of the cyclic peptide portion is: D-Asp -> L-Val -> Gly -> D-Pip -> L-Thr -> L-threo- β -MeAsp -> L-Pro -> L-Dab -> D-erythro-Dab, with the cycle closed by a peptide bond between the C-terminus of the D-erythro-Dab and the side chain of the initial D-Asp. The exocyclic L-Asn is attached to the α -amino group of the first D-Asp.

The defining feature of **Friulimicin C** is its fatty acid moiety, which has been identified as (Z)-10-methylundec-2-enoic acid.

Below is a diagram illustrating the complete chemical structure of **Friulimicin C**, including the stereochemistry of its constituent amino acids.



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Figure 1: Chemical Structure of **Friulimicin C**.

Quantitative Data

The structural elucidation of the friulimicins was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data for the friulimicin family, with a focus on the distinguishing features of **Friulimicin C**.

Table 1: Molecular Formulae and Masses of Friulimicins A, B, C, and D

Compound	Molecular Formula	Molecular Weight (Da)	Fatty Acid Moiety
Friulimicin A	C ₅₈ H ₉₂ N ₁₄ O ₁₉	1289.4	(Z)-9-Methyldec-2-enoic acid
Friulimicin B	C ₅₉ H ₉₄ N ₁₄ O ₁₉	1303.4	(Z)-10-Methylundec-2-enoic acid
Friulimicin C	C ₆₀ H ₉₆ N ₁₄ O ₁₉	1317.5	(Z)-11-Methyldodec-2-enoic acid
Friulimicin D	C ₆₁ H ₉₈ N ₁₄ O ₁₉	1331.5	(Z)-12-Methyltridec-2-enoic acid

Data sourced from Vértesy et al., 2000.[1]

Detailed NMR data for the entire friulimicin structure is extensive. For the purpose of this guide, a representative summary of the ¹H and ¹³C NMR chemical shifts for the shared peptide core of the friulimicins (as determined from the main component, Friulimicin B) is provided below. The specific signals for the unique fatty acid of **Friulimicin C** would differ in the aliphatic region.

Table 2: Representative ¹H and ¹³C NMR Data for the Friulimicin Peptide Core (in DMSO-d₆)

Amino Acid Residue	Position	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
D-Asp	1	4.55 (α)	51.2 (α), 172.1 (CO)
L-Val	2	4.15 (α)	58.9 (α), 171.5 (CO)
Gly	3	3.80, 3.95 (α)	42.8 (α), 170.3 (CO)
D-Pip	4	4.40 (α)	59.5 (α), 171.8 (CO)
L-Thr	5	4.25 (α)	59.8 (α), 170.9 (CO)
L-threo- β -MeAsp	6	4.60 (α), 2.80 (β)	52.5 (α), 45.1 (β)
L-Pro	7	4.30 (α)	60.7 (α), 172.5 (CO)
L-Dab	8	4.20 (α)	53.1 (α), 171.2 (CO)
D-erythro-Dab	9	4.10 (α)	54.3 (α), 173.0 (CO)
L-Asn (exocyclic)	10	4.50 (α)	50.8 (α), 172.8 (CO)

Note: This is a simplified and representative table. For complete and detailed assignments, refer to the original publication by Vértesy et al., 2000.[1]

Experimental Protocols

The isolation and structural characterization of the friulimicins involved a multi-step process as detailed by Vértesy et al. (2000).[1]

Fermentation and Isolation

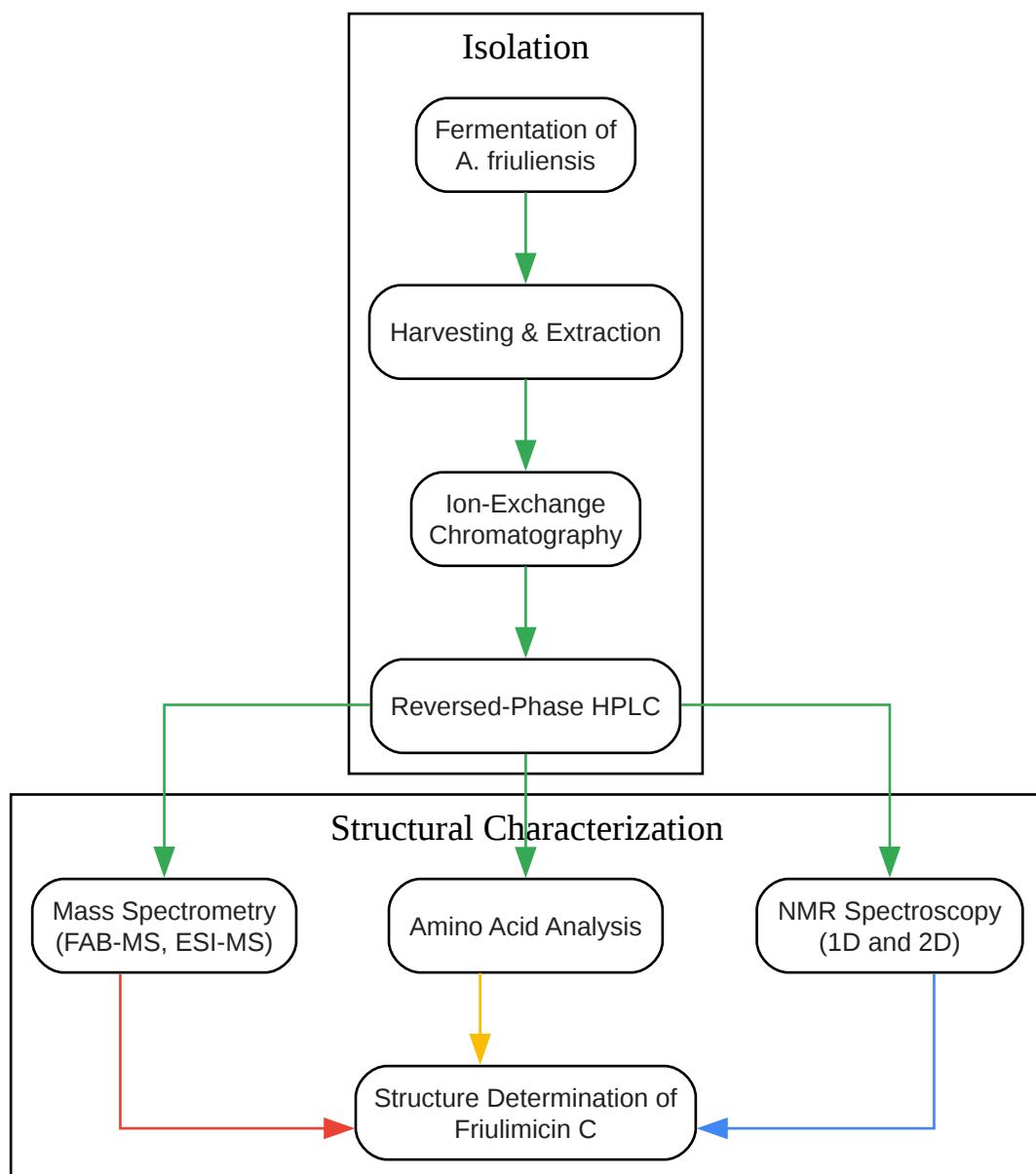
- Actinoplanes friuliensisHAG 010964 Cultivation: The microorganism was cultivated in a suitable nutrient medium under controlled fermentation conditions to promote the production of the lipopeptide antibiotics.
- Harvesting and Extraction: The culture broth was harvested, and the mycelium was separated from the supernatant. The friulimicins were primarily located in the culture filtrate.

- Ion-Exchange Chromatography: The culture filtrate was subjected to ion-exchange chromatography to separate the basic friulimicins from the acidic amphotomycin-type lipopeptides that are also produced.
- Reversed-Phase HPLC: The crude friulimicin mixture was further purified and the individual components (A, B, C, and D) were separated using preparative reversed-phase high-performance liquid chromatography (HPLC).

Structural Elucidation

- Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) were used to determine the molecular weights of the different **friulimicin** components and to obtain fragmentation patterns for sequencing.
- Amino Acid Analysis: The purified friulimicins were hydrolyzed, and the resulting amino acids were identified and quantified using standard amino acid analysis techniques. The stereochemistry of the amino acids was determined by chiral gas chromatography of their derivatives.
- NMR Spectroscopy: A suite of one- and two-dimensional NMR experiments (^1H , ^{13}C , COSY, TOCSY, HMQC, HMBC) were performed on the purified friulimicins (primarily the most abundant component, Friulimicin B) to determine the amino acid sequence, the location of the macrocyclic ring closure, and the structure of the fatty acid side chains. The cis-configuration of the double bond in the fatty acid was determined by the coupling constants observed in the ^1H NMR spectrum.

The following diagram illustrates the general workflow for the isolation and characterization of **Friulimicin C**.



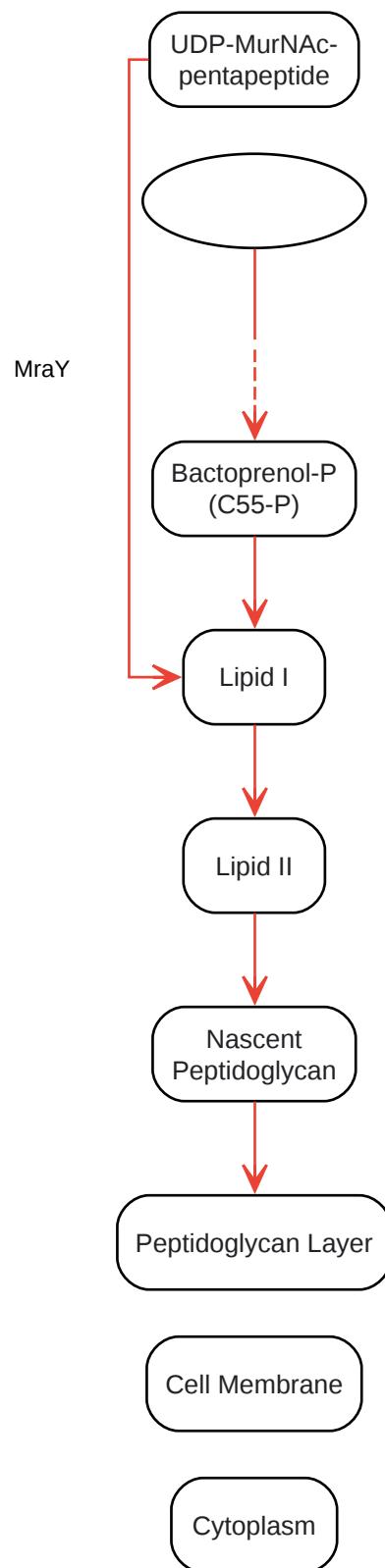
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Figure 2: Experimental Workflow for **Friulimicin C**.

Signaling Pathway and Mechanism of Action

Friulimicin C, like other members of its class, inhibits bacterial cell wall biosynthesis. This is a critical pathway for bacterial survival, making it an attractive target for antibiotics. The specific molecular target of the friulimicins is bactoprenol phosphate (C₅₅-P), a lipid carrier molecule.

The following diagram illustrates the simplified signaling pathway of **Friulimicin C**'s mechanism of action.



[Click to download full resolution via product page](#)**Figure 3: Mechanism of Action of Friulimicin C.**

In the cytoplasm, peptidoglycan precursors, such as UDP-MurNAc-pentapeptide, are synthesized. The enzyme MraY transfers the phospho-MurNAc-pentapeptide moiety to bactoprenol phosphate ($C_{55}-P$) on the inner leaflet of the cell membrane, forming Lipid I. Lipid I is then converted to Lipid II. Lipid II is subsequently translocated across the cell membrane to the outer leaflet, where the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan chain. **Friulimicin C** exerts its antibiotic effect by binding to and sequestering bactoprenol phosphate, thereby preventing the formation of Lipid I and halting the entire cell wall biosynthesis process. This leads to the accumulation of cytoplasmic precursors and ultimately results in cell lysis due to the compromised integrity of the cell wall.

Conclusion

Friulimicin C is a complex lipopeptide antibiotic with a unique chemical structure that contributes to its potent antibacterial activity. This guide has provided a detailed overview of its molecular architecture, including the specific (Z)-11-methyldodec-2-enoic acid side chain that defines it. The summarized quantitative data and experimental protocols offer a valuable resource for researchers in the field of natural product chemistry and antibiotic development. A thorough understanding of the structure and mechanism of action of **Friulimicin C** and its congeners is essential for future efforts in medicinal chemistry to design and synthesize novel, more effective lipopeptide antibiotics to combat the growing threat of antimicrobial resistance.

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- 1. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from *Actinoplanes friuliensis* sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

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